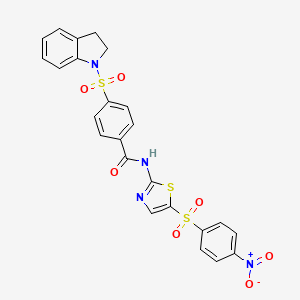![molecular formula C6H9NO B2983504 2-Azabicyclo[2.2.1]heptan-3-one CAS No. 24647-29-8](/img/structure/B2983504.png)
2-Azabicyclo[2.2.1]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Azabicyclo[2.2.1]heptan-3-one involves the hydrogenation of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one using palladium on activated carbon as a catalyst. The reaction is typically carried out in ethyl acetate at room temperature for 24 hours. The product is then purified by filtration and evaporation .
Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and hydrogenation processes are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Substitution: The compound can undergo substitution reactions with various electrophiles to form polyfunctionalized bicyclic systems.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: Palladium on activated carbon is used as a catalyst for hydrogenation.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Polyfunctionalized Bicyclic Systems: Formed through substitution reactions with electrophiles.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-3-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, it acts as a precursor for carbocyclic nucleosides, which inhibit viral enzymes by mimicking natural nucleosides. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding to target enzymes .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptan-3-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and structure, used in the synthesis of alkaloids.
2-Azabicyclo[2.2.2]octane: A larger bicyclic compound with different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLZOWDXYXITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-29-8 |
Source


|
| Record name | 2-azabicyclo[2.2.1]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 2-Azabicyclo[2.2.1]heptan-3-one derivatives valuable in synthetic chemistry?
A: These compounds serve as versatile chiral auxiliaries in asymmetric synthesis. [, ] They can effectively induce stereoselectivity in various reactions, such as alkylations, acylations, and ynamide reactions, leading to the formation of enantiomerically enriched products. []
Q2: How does the nitrogen atom in this compound derivatives influence reaction stereochemistry?
A: Studies demonstrate that the nitrogen atom in the amide group plays a crucial role in directing the stereochemical outcome of reactions involving these compounds. [, ] For instance, when an incipient carbocation forms at the C-6 position, the nitrogen atom influences the stereochemistry of the resulting products. [, ] This is evident in reactions like the Mitsunobu reaction and reactions with diethylaminosulfur trifluoride. [, ]
Q3: Can you provide examples of specific applications of this compound derivatives in organic synthesis?
A: * Carbocyclic Nucleoside Synthesis: These derivatives have been employed as key intermediates in the stereospecific synthesis of carbocyclic nucleosides, essential structural analogs of natural nucleosides with potential antiviral and anticancer activity. [, ] This synthesis involves a sodium borohydride-mediated carbon-nitrogen bond cleavage step. [, ]* Aldol Reactions: Certain derivatives, like 4,5,5-Trimethyl-2-azabicyclo[2.2.1]heptan-3-one, have proven useful as chiral auxiliaries in aldol reactions. [] Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Q4: Are there enzymatic methods for resolving racemic mixtures of this compound derivatives?
A: Yes, researchers have identified enantiocomplementary lactamases capable of hydrolyzing Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) and its saturated analog, this compound. [] Enzymes like non-heme chloroperoxidase (CPO-T) and cyclic imide hydrolase (CIH) display enantiocomplementary activities, enabling the kinetic resolution of these compounds to obtain enantiopure forms. []
Q5: What is the significance of studying the biohydroxylation of this compound derivatives?
A: Biohydroxylation, the introduction of a hydroxyl group into an organic compound by an enzyme, offers a potentially regio- and stereoselective route to synthesize monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones. [, ] This approach provides an alternative to chemical synthesis methods, such as oxymercuration/demercuration. [, ]
Q6: Are there structural studies available on this compound derivatives?
A: Yes, X-ray crystallography has been used to elucidate the three-dimensional structures of these compounds. [] For example, the crystal structure of 2-benzyl-6-exo-[2,3-dimethyl-4-(2,6-diiodo-4-methylphenoxy)phenoxy]-2-azabicyclo[2.2.1]heptan-3-one has been determined, revealing details about bond lengths, bond angles, and the overall conformation of the molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2983421.png)
![(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide](/img/structure/B2983422.png)
![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)





![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2983435.png)
![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983439.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)
![4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2983443.png)

